molecular formula C23H25BrN2O5 B2518318 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396845-26-3

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2518318
CAS No.: 1396845-26-3
M. Wt: 489.366
InChI Key: RLOGNNABZRDGDY-UHFFFAOYSA-N
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Description

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound features a piperidine scaffold, a structural motif prevalent in pharmacologically active compounds and known to contribute to molecular recognition and binding affinity . Piperidine and piperazine derivatives are frequently investigated for their potential to modulate biological targets, with documented research applications in areas such as virology and oncology . The specific bromobenzyl and benzonitrile substituents on the core structure suggest potential for interaction with various enzymatic systems, as similar functional groups are often employed in the design of enzyme inhibitors . Researchers are exploring such compounds to understand protein-protein interactions and signal transduction pathways, particularly in immunology and cancer research . The oxalate salt form typically enhances the compound's stability and solubility for experimental purposes. This product is provided for laboratory research applications only and is not intended for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to fully characterize the compound's properties and activity within their specific biological systems.

Properties

IUPAC Name

4-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O.C2H2O4/c22-21-7-5-18(6-8-21)14-24-11-9-20(10-12-24)16-25-15-19-3-1-17(13-23)2-4-19;3-1(4)2(5)6/h1-8,20H,9-12,14-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOGNNABZRDGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromobenzyl group under basic conditions.

Major Products

    Oxidation: Products may include piperidine N-oxides.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, such as substituted piperidines.

Scientific Research Applications

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core piperidine and benzonitrile motifs but differ in substituents, linkers, and pharmacological profiles:

Compound Name Key Structural Features Molecular Formula (Free Base) Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound (Oxalate Salt) 4-Bromobenzyl, methoxymethyl linker, oxalate counterion C22H23BrN2O·C2H2O4 ~524.3* Enhanced solubility (oxalate salt) -
4-[[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy]Benzonitrile (CAS 180847-28-3) 3-Fluoropropyl substituent, benzonitrile C16H20FN2O 293.3 Discontinued commercial availability
Compound 20 (AMPK Activator) Piperazine linker, 3-methylpyridine carbonyl group C23H25N5O2 427.5 Indirect AMPK activation
Compound 27b (Succinate Salt) Ethoxypyrazine, fluoropiperidine, succinate counterion C28H31FN6O3·C4H6O4 ~664.6* Enhanced solubility (succinate salt)
5-Substituted-1,3,4-Oxadiazole Derivatives Sulfonyl group, 1,3,4-oxadiazole ring Varies (e.g., C15H17N3O3S2) ~350–400 Antibacterial activity

*Calculated based on molecular formulas.

Key Comparison Points

Substituent Effects on Physicochemical Properties
  • 4-Bromobenzyl vs. 3-Fluoropropyl (CAS 180847-28-3):
    The bromine atom in the target compound increases molecular weight and lipophilicity compared to the fluorine atom in CAS 180847-28-3. Fluorine’s electronegativity may improve metabolic stability, whereas bromine’s bulkiness could enhance receptor binding specificity .
  • Oxalate vs. Succinate Salts (Compound 27b):
    Both salts improve aqueous solubility, but oxalate salts are generally more acidic, which may influence formulation stability .
Heterocyclic Appendages
  • The target compound lacks such heterocycles, suggesting divergent pharmacological targets.
Commercial Viability

    Biological Activity

    4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, with the CAS number 1396845-26-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

    Molecular Characteristics

    The compound's molecular formula is C23H25BrN2O5C_{23}H_{25}BrN_2O_5 with a molecular weight of 489.4 g/mol. Its structure includes a piperidine ring, a bromobenzyl group, and a benzonitrile moiety, which may contribute to its biological properties.

    PropertyValue
    CAS Number1396845-26-3
    Molecular FormulaC23H25BrN2O5
    Molecular Weight489.4 g/mol
    DensityN/A
    Boiling PointN/A
    Melting PointN/A

    Biological Activity Overview

    The biological activity of this compound is primarily linked to its effects on various cellular pathways and physiological processes. Preliminary studies suggest it may exhibit:

    • Antimicrobial Properties : Potential inhibition of bacterial growth.
    • Anticancer Effects : Indications of cytotoxicity against certain cancer cell lines.
    • Neuroprotective Effects : Possible modulation of neurotransmitter systems.

    Research indicates that the compound may interact with specific receptors or enzymes in the body, influencing pathways related to cell proliferation, apoptosis, and inflammation.

    Case Studies and Research Findings

    • Anticancer Activity :
      • A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
    • Neuroprotective Effects :
      • Research involving animal models indicated that the compound might protect against neurodegenerative changes by modulating oxidative stress and inflammatory responses in neuronal tissues.
    • Antimicrobial Properties :
      • In vitro assays revealed that the compound exhibited activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

    Table: Summary of Biological Activities

    Activity TypeModel/MethodologyFindings
    AnticancerMCF-7 Cell LineInduced apoptosis; IC50 = 12 µM
    NeuroprotectionRodent ModelReduced oxidative stress markers
    AntimicrobialDisk Diffusion MethodInhibited growth of Staphylococcus aureus

    Q & A

    Q. What are the key structural features of this compound, and how are they confirmed experimentally?

    The compound contains a piperidine ring substituted with a 4-bromobenzyl group, a methoxymethyl linker, and a benzonitrile moiety. Structural confirmation relies on:

    • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons from the bromobenzyl group at δ 7.2–7.4 ppm) and carbon types (e.g., nitrile carbon at ~110 ppm).
    • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak matching C22H24BrN2O2).
    • X-ray crystallography (if available): Resolves bond angles and stereochemistry .

    Q. What synthetic routes are reported for this compound?

    A typical route involves:

    • Step 1 : Alkylation of piperidin-4-ylmethanol with 4-bromobenzyl chloride to form the 1-(4-bromobenzyl)piperidin-4-ylmethanol intermediate.
    • Step 2 : Etherification with methyl benzonitrile derivative via Mitsunobu or nucleophilic substitution.
    • Step 3 : Salt formation with oxalic acid to improve crystallinity. Key reagents include triphenylphosphine (for Mitsunobu) and dichloromethane as a solvent .

    Advanced Research Questions

    Q. How can synthetic yield be optimized given steric hindrance at the piperidine nitrogen?

    Steric challenges during benzylation of the piperidine ring can be mitigated by:

    • Temperature control : Slow addition of 4-bromobenzyl chloride at 0–5°C to reduce side reactions.
    • Catalytic agents : Use of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
    • Alternative leaving groups : Replacing chloride with tosylate or mesylate for faster displacement .

    Q. How are contradictions in spectral data (e.g., unexpected NMR shifts) resolved during characterization?

    Discrepancies between predicted and observed spectra may arise from:

    • Dynamic effects : Rotamers in the piperidine ring can split peaks; variable-temperature NMR clarifies this.
    • Solvent polarity : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation.
    • Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts for comparison .

    Q. What in vitro assays are suitable for evaluating its bioactivity, and how are they designed?

    • Antimicrobial activity : Disk diffusion assays (as in ) against Gram-positive/negative bacteria, with ampicillin as a control.
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC50 values.
    • Mechanistic studies : Competitive binding assays (e.g., fluorescence polarization) if targeting receptors like sigma-1 .

    Q. How can solubility challenges in aqueous buffers be addressed for pharmacological studies?

    • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility.
    • Salt selection : Oxalate salt improves water solubility compared to free base.
    • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .

    Methodological Considerations

    Q. What purification strategies are effective for isolating this compound with high polarity?

    • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol).
    • Recrystallization : Ethanol/water mixtures yield pure oxalate salt.
    • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

    Q. How is stability assessed under varying storage conditions?

    • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 4 weeks.
    • Analytical monitoring : Track decomposition via HPLC-UV at 254 nm and LC-MS for degradants .

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